molecular formula C14H8F2O4 B6406237 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid CAS No. 1261927-15-4

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6406237
CAS No.: 1261927-15-4
M. Wt: 278.21 g/mol
InChI Key: MNWWTSNXEMLIJV-UHFFFAOYSA-N
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Description

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid: is an organic compound with the molecular formula C14H9FO4 This compound is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of fluorine atoms into the biphenyl structure using fluorinating agents such as or .

    Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions, often using in the presence of a base like .

    Coupling Reactions: Formation of the biphenyl structure through or reactions, using palladium or copper catalysts.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, forming derivatives such as .

    Reduction: Reduction reactions can convert the carboxylic acid groups to or .

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Alcohols or aldehydes.

    Substitution: Derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability in various chemical environments.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.
  • Explored for its interactions with biological macromolecules .

Medicine:

  • Potential applications in drug development as a scaffold for designing new pharmaceuticals.
  • Studied for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and materials .
  • Employed in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid
  • 3-(5-Carboxy-2-fluorophenyl)picolinic acid
  • 5-(5-Carboxy-2-fluorophenyl)nicotinic acid

Comparison:

  • Structural Differences: While these compounds share the core biphenyl structure with carboxylic acid and fluorine substituents, they differ in the position and nature of additional functional groups.
  • Unique Properties: 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid is unique due to its specific arrangement of fluorine atoms and carboxylic acid groups, which can influence its reactivity and interactions with other molecules.
  • Applications: Each compound may have distinct applications based on its unique structural features and chemical properties.

Properties

IUPAC Name

3-(5-carboxy-2-fluorophenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-3-1-7(13(17)18)5-9(11)10-6-8(14(19)20)2-4-12(10)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWWTSNXEMLIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690958
Record name 6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-15-4
Record name 6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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